5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile
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Description
“5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile” is a chemical compound that is part of the pyrrole family . It is a cyclic imino acid . Its conjugate base and anion is 1-pyrroline-5-carboxylate (P5C). In solution, P5C is in spontaneous equilibrium with glutamate-5-semialdhyde (GSA) .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-Boc-protected 1-alkyl(aryl)-5-formyl-1H-pyrazol-4-amines with malononitrile or cyanoacetamide . This reaction forms 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . The modified Friedländer synthesis is a convenient method for preparing previously unknown derivatives of 5-amino-1H-pyrazolo[4,3-b]pyridines .Molecular Structure Analysis
The molecular structure of “5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile” is complex. It includes a pyrrole ring, which is a five-membered aromatic heterocycle, along with an amino group and additional functionality in the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving “5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile” are diverse. For instance, cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile” include a yellowish solid appearance, a yield of 83%, and a melting point greater than 330 °C . Its FTIR (KBr) cm −1 values are: 3472 (NH 2), 3438 (NH 2), 3396 (NH), 3350 (NH 2), 3323 (NH 2), 3241 (NH 2), 3201 (NH 2), 2202 (CN), 1637 (C=O), 1600 (C–C Ar), 1602 (C–C Ar), 1585 (C–C Ar), 1568 (C–C Ar) .Future Directions
The future directions for “5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile” involve developing an effective synthetic approach to novel derivatives of this heterocyclic system . This would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .
properties
IUPAC Name |
5-amino-3-oxo-2,4-dihydropyrrole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-1-3-4(9)2-8-5(3)7/h3H,2H2,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAYJEXWMLVDMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(C(=N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile |
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